molecular formula C10H14IN5O4 B10778111 2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine

2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine

Cat. No.: B10778111
M. Wt: 395.15 g/mol
InChI Key: IPMOTTQXPAXTMS-AYGMOLCDSA-N
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Description

2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine glycosides. These compounds are nucleosides or derivatives thereof that consist of a pyrazolo[3,2-d]pyrimidine ring system that is N-glycosidically linked to a ribose or deoxyribose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine typically involves the following steps:

    Formation of the Pyrazolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-D]pyrimidine ring system.

    Glycosylation: The N-glycosidic linkage to ribose is formed through glycosylation reactions, often using ribofuranosyl donors and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring system.

    Glycosidic Bond Cleavage: The N-glycosidic bond can be cleaved under acidic or enzymatic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 3-position, while oxidation and reduction can lead to changes in the ring system’s oxidation state.

Scientific Research Applications

2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating nucleoside metabolism.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.

Mechanism of Action

The mechanism of action of 2-ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleoside metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Glycosides: Compounds with similar structures but different substituents on the pyrazolo[3,4-d]pyrimidine ring.

    Nucleoside Analogues: Compounds that mimic the structure of natural nucleosides but contain modifications such as halogenation or different sugar moieties.

Uniqueness

2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. This iodine substitution can enhance the compound’s ability to participate in specific reactions and interact with biological targets .

Properties

Molecular Formula

C10H14IN5O4

Molecular Weight

395.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14IN5O4/c11-7-4-8(12)13-2-14-9(4)16(15-7)10-6(19)5(18)3(1-17)20-10/h2-3,5-7,10,15,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,7?,10-/m1/s1

InChI Key

IPMOTTQXPAXTMS-AYGMOLCDSA-N

Isomeric SMILES

C1=NC(=C2C(NN(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N

Canonical SMILES

C1=NC(=C2C(NN(C2=N1)C3C(C(C(O3)CO)O)O)I)N

Origin of Product

United States

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